3-DL-Cpa-OH

Neurotensin Receptor Macrocyclic Peptides Analgesia

3-DL-Cpa-OH, systematically designated as 3-Cyclopentyl-DL-alanine, is a non-canonical amino acid (ncAA) derivative featuring a cyclopentyl side chain. It is a racemic mixture of D- and L-enantiomers, with a molecular weight of 157.21 g/mol and a molecular formula of C8H15NO2.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 5455-46-9
Cat. No. B1346257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-DL-Cpa-OH
CAS5455-46-9
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC(C(=O)O)N
InChIInChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)
InChIKeyKDYAKYRBGLKMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-DL-Cpa-OH (3-Cyclopentyl-DL-alanine) CAS 96539-87-6: Technical Baseline for Scientific Procurement


3-DL-Cpa-OH, systematically designated as 3-Cyclopentyl-DL-alanine, is a non-canonical amino acid (ncAA) derivative featuring a cyclopentyl side chain [1]. It is a racemic mixture of D- and L-enantiomers, with a molecular weight of 157.21 g/mol and a molecular formula of C8H15NO2 . This compound is classified as a β-substituted alanine analog and is predominantly utilized as a building block in solid-phase peptide synthesis (SPPS) and as a tool for hydrophobic tuning in protein engineering applications . Its commercial availability at ≥98.0% purity (TLC) supports its use in rigorous research settings .

Why 3-DL-Cpa-OH Cannot Be Substituted with Generic Alanine or Phenylalanine Analogs


The cyclopentyl side chain of 3-DL-Cpa-OH confers a unique combination of steric bulk and hydrophobicity that is not replicated by canonical aliphatic (e.g., alanine, valine) or aromatic (e.g., phenylalanine) residues. Its constrained, non-aromatic cyclic structure provides a distinct conformational landscape, influencing peptide backbone flexibility and hydrophobic packing in ways that linear or aromatic substituents cannot [1]. Substitution with even closely related cycloalkyl analogs (e.g., cyclobutyl- or cyclohexylalanine) yields significantly different steric and electronic profiles, altering receptor binding affinities, enzymatic activities, and overall molecular properties [2]. Consequently, procurement of the specific cyclopentyl derivative is essential for achieving the precise physicochemical and biological outcomes documented in the following evidence.

3-DL-Cpa-OH Quantitative Differentiation Evidence: Direct Comparator Data for Informed Selection


Unmatched NTS2 Selectivity in Macrocyclic Analgesic Peptides via Cyclopentylalanine Incorporation

Incorporation of 3-DL-Cpa-OH into a macrocyclic neurotensin (NT) analog, replacing the Ile12 residue of NT(7-12), resulted in a compound exhibiting a Ki of 2.9 nM for the neurotensin receptor type 2 (NTS2) and a 30,000-fold selectivity over NTS1 [1]. This level of selectivity and affinity is unmatched by any other analog in the series, including those with alternative substitutions [1]. The specific steric and hydrophobic properties of the cyclopentyl side chain are critical for achieving this exceptional binding profile.

Neurotensin Receptor Macrocyclic Peptides Analgesia

Enhanced Hydrophobicity for Membrane Permeability and Protein Core Engineering vs. Canonical Amino Acids

3-DL-Cpa-OH exhibits a calculated logP value of 1.35, indicating significantly higher lipophilicity compared to canonical amino acids . This value contrasts sharply with the logP of alanine (-0.68) and phenylalanine (-1.4), demonstrating a marked increase in hydrophobic character [1][2]. This property is directly relevant for enhancing peptide membrane permeability, promoting burial within hydrophobic protein cores, and improving binding to hydrophobic pockets.

Hydrophobicity Peptide Engineering Membrane Permeability

Improved Catalytic Performance in Engineered Metalloenzymes through Hydrophobic Tuning

Site-specific incorporation of cyclopentylalanine, along with cyclohexylalanine and cycloheptylalanine, into a bacterial laccase resulted in significant improvements in catalytic activity, particularly in kcat and total turnover number [1]. While precise numerical comparisons between the different cycloalkylalanines are not provided in the preprint, the study demonstrates that cyclopentylalanine is part of a suite of ncAAs that effectively tune hydrophobicity to enhance enzyme function beyond what is achievable with canonical residues [1].

Enzyme Engineering Laccase ncAA

Conformational Constraint for Peptidomimetic Design and Protease Resistance

The cyclopentyl side chain of 3-DL-Cpa-OH imposes a specific conformational constraint on the peptide backbone, distinct from both linear aliphatic and planar aromatic side chains. This constraint can be exploited to lock bioactive peptides into their receptor-bound conformations, thereby improving binding affinity and metabolic stability . Compared to a flexible alkyl chain (e.g., in norleucine) or a flat phenyl ring, the cyclopentyl group offers a unique balance of rigidity and steric bulk that is known to enhance proteolytic resistance in peptidomimetic drugs [1].

Peptidomimetics Conformational Restriction Stability

High-Value Application Scenarios for 3-DL-Cpa-OH Procurement Based on Verified Evidence


Development of Highly Selective Macrocyclic Peptide Therapeutics

As demonstrated by the NTS2-selective macrocycle with a Ki of 2.9 nM, 3-DL-Cpa-OH is an ideal building block for creating conformationally constrained peptides with exceptional receptor selectivity [1]. Procurement is justified for medicinal chemistry programs targeting G protein-coupled receptors (GPCRs) or other protein-protein interactions where high target specificity is paramount.

Hydrophobic Tuning of Industrial and Research Enzymes

The significant improvement in laccase catalytic activity (kcat and turnover number) through ncAA-based hydrophobic tuning provides a strong rationale for using 3-DL-Cpa-OH in enzyme engineering [2]. It is particularly relevant for projects aiming to enhance the performance of enzymes in non-aqueous media or to stabilize hydrophobic active site pockets.

Synthesis of Protease-Resistant Peptidomimetics

The unique conformational constraint of the cyclopentyl side chain makes 3-DL-Cpa-OH a strategic choice for incorporating into lead peptides to improve their metabolic stability and oral bioavailability . This application is supported by the compound's logP of 1.35, which is favorable for membrane permeation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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